molecular formula C6H11Cl2NOS B12798770 N-(Dichloroacetyl)-S,S-diethylsulfilimine CAS No. 10403-82-4

N-(Dichloroacetyl)-S,S-diethylsulfilimine

Cat. No.: B12798770
CAS No.: 10403-82-4
M. Wt: 216.13 g/mol
InChI Key: OVDCYTIKRBNRHM-UHFFFAOYSA-N
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Description

N-(Dichloroacetyl)-S,S-diethylsulfilimine: is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a dichloroacetyl group attached to a sulfilimine moiety, which imparts distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Dichloroacetyl)-S,S-diethylsulfilimine typically involves the reaction of dichloroacetyl chloride with S,S-diethylsulfilimine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Preparation of S,S-diethylsulfilimine: This intermediate is synthesized by reacting diethyl sulfide with an appropriate amine under specific conditions.

    Acylation Reaction: The S,S-diethylsulfilimine is then reacted with dichloroacetyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(Dichloroacetyl)-S,S-diethylsulfilimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfilimine group to amines or other reduced forms.

    Substitution: The dichloroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the dichloroacetyl group under mild conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines and other reduced derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Dichloroacetyl)-S,S-diethylsulfilimine has found applications in several scientific research areas:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(Dichloroacetyl)-S,S-diethylsulfilimine involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to the inhibition or modification of their activity. This interaction can disrupt essential biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

    N-(Dichloroacetyl)-S,S-diethylsulfilimine: can be compared with other dichloroacetyl derivatives and sulfilimines, such as:

Uniqueness:

  • The unique combination of the dichloroacetyl group and the S,S-diethylsulfilimine moiety imparts distinct reactivity and stability to this compound. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

10403-82-4

Molecular Formula

C6H11Cl2NOS

Molecular Weight

216.13 g/mol

IUPAC Name

2,2-dichloro-N-(diethyl-λ4-sulfanylidene)acetamide

InChI

InChI=1S/C6H11Cl2NOS/c1-3-11(4-2)9-6(10)5(7)8/h5H,3-4H2,1-2H3

InChI Key

OVDCYTIKRBNRHM-UHFFFAOYSA-N

Canonical SMILES

CCS(=NC(=O)C(Cl)Cl)CC

Origin of Product

United States

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